molecular formula C16H21N3O3S B14935751 N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine

N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine

Cat. No.: B14935751
M. Wt: 335.4 g/mol
InChI Key: VNCIKPIXOOQEIW-AWEZNQCLSA-N
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Description

(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound featuring an indole moiety, an amino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Group: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Amide Bond: The ethylated indole is reacted with an isocyanate to form the urea linkage.

    Introduction of the Butanoic Acid Backbone: The final step involves the coupling of the urea derivative with a butanoic acid derivative under peptide coupling conditions, using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving indoleamine pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.

Mechanism of Action

The mechanism of action of (2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The urea linkage and butanoic acid backbone contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole moiety, similar in structure but lacking the urea and butanoic acid components.

    Indole-3-acetic acid: A plant hormone with an indole structure, used in plant growth regulation.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring.

Uniqueness

(2S)-2-[({[2-(1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)AMINO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of an indole moiety, a urea linkage, and a butanoic acid backbone. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H21N3O3S/c1-23-9-7-14(15(20)21)19-16(22)17-8-6-11-10-18-13-5-3-2-4-12(11)13/h2-5,10,14,18H,6-9H2,1H3,(H,20,21)(H2,17,19,22)/t14-/m0/s1

InChI Key

VNCIKPIXOOQEIW-AWEZNQCLSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CSCCC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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